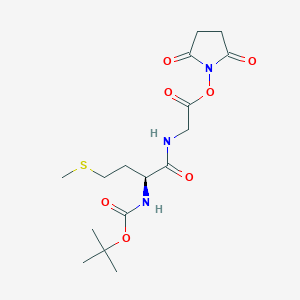

Boc-Met-Gly-OSu

Overview

Description

Boc-Met-Gly-OSu is a synthetic peptide that has been developed to be used in laboratory experiments. It is a short peptide composed of four amino acids: Boc-methionine, glycine, and O-sulfonate. This peptide has been found to be useful in a variety of applications, including protein engineering, protein-peptide interactions, and drug delivery. It has also been used in the study of protein folding, protein-protein interactions, and enzyme-substrate interactions.

Scientific Research Applications

Affinity Chromatography Resins

Boc-Met-Gly-OSu is used in the development of affinity chromatography resins . These resins are obtained by conjugating matrices with proteins of bacterial origin, like protein A, and are frequently used for the purification of numerous therapeutic monoclonal antibodies .

Production of Novel Affinity Resins

Boc-Met-Gly-OSu plays a crucial role in the biocatalytic method for the production of novel affinity resins with an immobilized mutant form of protein A via sortase A mediated reaction . This method has been used to study the conditions for activation of the agarose Seplife 6FF matrix, selection of different types of linkers with free amino groups, and conditions for immobilization of recombinant protein A on the surface of the activated matrix .

Protein Conjugation

Boc-Met-Gly-OSu is used in protein conjugation methods. In most of the classical protein A conjugation methods used for the preparation of affinity resins, protein ligand immobilization is carried out by the reaction of lysine side-chain amino groups with activated groups on the carrier matrix .

Development of Linkers

Boc-Met-Gly-OSu is used in the development of linkers for protein conjugation. An application of the Gly-Gly-EDA-Gly-Gly linker has been proposed as an alternative method for the conjugation of diglycine with an epoxy-activated matrix .

Peptide Synthesis

Boc-Met-Gly-OSu is used in peptide synthesis . It is used in Boc solid-phase peptide synthesis, a method used to create peptides .

Protein Binding

Boc-Met-Gly-OSu is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . These procedures are essential for developing relationships between proteins and other cellular components .

Mechanism of Action

Target of Action

Boc-Met-Gly-OSu is a complex compound that is used in peptide synthesis . Its primary targets are proteins and peptides that require modification or conjugation for various biochemical applications .

Mode of Action

The compound Boc-Met-Gly-OSu interacts with its targets through a process known as Boc solid-phase peptide synthesis . This process involves the conjugation of the Boc-Met-Gly-OSu compound to the target peptide or protein, thereby modifying its structure and function .

Biochemical Pathways

The biochemical pathways affected by Boc-Met-Gly-OSu are primarily those involving protein synthesis and modification . The compound plays a crucial role in the production of novel affinity resins with an immobilized mutant form of protein A via sortase A mediated reaction .

Result of Action

The result of Boc-Met-Gly-OSu’s action is the successful modification of target proteins or peptides . This can lead to changes in the target’s function, enabling it to be used for various biochemical applications, such as the isolation of immunoglobulins G .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O7S/c1-16(2,3)25-15(24)18-10(7-8-27-4)14(23)17-9-13(22)26-19-11(20)5-6-12(19)21/h10H,5-9H2,1-4H3,(H,17,23)(H,18,24)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHANOSBXQUTAT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401126922 | |

| Record name | 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401126922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13820400 | |

CAS RN |

23446-04-0 | |

| Record name | 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23446-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401126922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.